2-(4-(Dimethylamino)phenyl)propanenitrile
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Overview
Description
2-(4-(Dimethylamino)phenyl)propanenitrile is an organic compound with the molecular formula C11H14N2 It is a derivative of propanenitrile, where the phenyl ring is substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-(Dimethylamino)phenyl)propanenitrile can be synthesized through the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation followed by cyclization and dehydration steps .
Industrial Production Methods
In industrial settings, the compound can be produced by the reaction of 4-(dimethylamino)benzaldehyde with propanenitrile under controlled conditions. The reaction typically involves the use of a catalyst and specific temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives or oxides.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-(Dimethylamino)phenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)propanenitrile: Similar structure but with a nitro group instead of a dimethylamino group.
2-(4-Aminophenyl)propanenitrile: Contains an amino group instead of a dimethylamino group.
Uniqueness
2-(4-(Dimethylamino)phenyl)propanenitrile is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]propanenitrile |
InChI |
InChI=1S/C11H14N2/c1-9(8-12)10-4-6-11(7-5-10)13(2)3/h4-7,9H,1-3H3 |
InChI Key |
NEEHCBWUVHZGHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
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